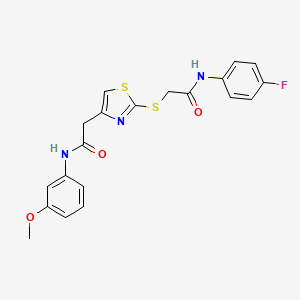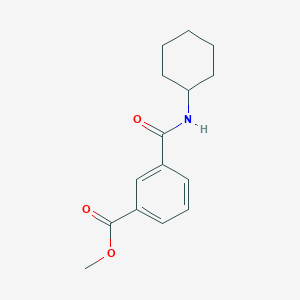
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and two fluorine atoms attached to the acetate group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mécanisme D'action
Mode of Action
Bromopyridinyl compounds are often used in organic synthesis, where they can act as intermediates in various chemical reactions .
Biochemical Pathways
Bromopyridinyl compounds are often involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as solubility, stability, and molecular weight .
Result of Action
Bromopyridinyl compounds can participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of -10°C . Furthermore, the compound’s action and efficacy can be influenced by the pH and the presence of other compounds in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 2-bromopyridine with difluoroacetic acid in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be useful in various applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparaison Avec Des Composés Similaires
- Methyl 2-(2-bromopyridin-4-yl)acetate
- Methyl 2-(2-chloropyridin-4-yl)-2,2-difluoroacetate
- Methyl 2-(2-fluoropyridin-4-yl)-2,2-difluoroacetate
Comparison: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and has different binding affinities in biological systems. These unique properties make it valuable in specific research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBTXEVFSQAAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=NC=C1)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride](/img/structure/B2746645.png)


![1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2746648.png)




![5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2746659.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)

